N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3-Fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative characterized by:
- N4-substituent: Phenyl group, contributing to aromatic interactions.
- C6-substituent: Morpholin-4-yl group, enhancing solubility and acting as a hydrogen bond acceptor.
- Hydrochloride salt: Improves aqueous solubility and bioavailability.
This compound is hypothesized to target kinase pathways or act as a therapeutic agent due to its structural resemblance to bioactive triazine derivatives. Its synthesis likely involves nucleophilic substitution of chlorinated triazine intermediates with aryl amines, followed by salt formation .
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O.ClH/c20-14-5-4-8-16(13-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-9-11-27-12-10-26;/h1-8,13H,9-12H2,(H2,21,22,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPGKVHVMRYZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine ring, followed by the introduction of the fluorophenyl, morpholinyl, and phenyl groups through substitution reactions. The final step involves the conversion to the hydrochloride salt to improve its properties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Core : Cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the morpholine moiety via nucleophilic substitution.
- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.
Medicinal Chemistry
N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has been studied for its potential therapeutic applications due to its ability to interact with various biological targets. Research indicates that it may exhibit anticancer properties, particularly against specific cancer cell lines.
Pharmacology
Research into the pharmacokinetics and pharmacodynamics of this compound is ongoing. Studies have shown that it can modulate biological pathways by interacting with enzymes and receptors involved in cellular signaling. Its effects on growth inhibition in cancer cells have been notable, especially in triple-negative breast cancer models.
Materials Science
The unique structural properties of this compound make it a candidate for developing new materials with specific functionalities. Its potential applications include use in coatings or as a component in composite materials due to its stability and reactivity.
Biological Assays
The compound is utilized in various biological assays to evaluate its effects on cellular processes and pathways. Its interactions at the molecular level are being studied to understand better how it can influence cellular behavior and disease progression.
Case Study 1: Anticancer Activity
A study published in ResearchGate demonstrated that derivatives of triazine compounds, including this compound, exhibited significant antiproliferative activity against MDA-MB231 breast cancer cells. The results indicated that these compounds could inhibit cell growth effectively, suggesting their potential as anticancer agents .
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that this compound interacts with specific molecular targets involved in cancer cell signaling pathways. This interaction leads to modulation of cell cycle progression and apoptosis in cancer cells, highlighting its therapeutic potential .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazine Derivatives
Substituent Analysis and Electronic Effects
The following table compares key structural features and properties:
Key Observations:
- Chlorine vs. Fluorine/Trifluoromethyl : Chlorine in analogs (e.g., ) increases electrophilicity for nucleophilic substitution but may reduce metabolic stability compared to fluorine. The trifluoromethyl group in enhances electron-withdrawing effects and binding to hydrophobic pockets.
- Morpholin-4-yl Group : Universally present in these compounds, improving solubility and serving as a hydrogen bond acceptor.
- Salt Formation : The hydrochloride salt in the target compound differentiates it from neutral analogs, enhancing pharmacokinetic properties.
Biological Activity
N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that belongs to the class of 1,3,5-triazines. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClFN6O, with a molecular weight of approximately 416.9 g/mol. The compound features a triazine core that is substituted with various functional groups, which contribute to its unique chemical properties and biological activities.
Anticancer Properties
Research indicates that compounds within the 1,3,5-triazine class exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a library of triazine derivatives found that certain compounds demonstrated promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB231) while showing selectivity against non-cancerous cells (MCF-10A) .
Table 1: Inhibition of Cancer Cell Growth
| Compound | MDA-MB231 (%) | SKBR-3 (%) | MCF-7 (%) |
|---|---|---|---|
| 1 | 87 | 81 | 90 |
| 2 | 82 | 83 | 99 |
| 3 | 81 | 84 | 100 |
| 4 | 72 | 88 | 81 |
| ... | ... | ... | ... |
| 126 | 100 | 86 | 85 |
The most active compounds showed a growth inhibition concentration (GI50) as low as against MDA-MB231 cells .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. The inhibition of DHFR can lead to antimalarial effects and has implications in cancer treatment due to its role in nucleotide synthesis .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazine Core : This is achieved through cyclization reactions involving cyanoguanidine and appropriate aromatic compounds.
- Substitution Reactions : Morpholine is introduced via nucleophilic substitution.
- Hydrochloride Formation : The final product is converted into its hydrochloride salt through treatment with hydrochloric acid.
These methods can be optimized for higher yields and purity through various techniques such as microwave-assisted synthesis or sonochemical methods .
Case Studies
Several studies have focused on the biological activity of triazine derivatives similar to this compound:
- In Vitro Studies : A study demonstrated that certain derivatives selectively inhibited the growth of hormone-independent breast cancer cell lines while sparing normal cells .
- Mechanistic Studies : Research has explored the interaction mechanisms between these compounds and their molecular targets, including enzymes and receptors involved in cellular signaling pathways .
Q & A
Q. What are the optimal synthetic routes for N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride?
A microwave-assisted one-pot synthesis is recommended for efficiency, using cyanoguanidine, aromatic aldehydes, and arylamines as starting materials. This method reduces reaction time and improves yield compared to conventional thermal methods. Key parameters include solvent polarity (e.g., DMF or DMSO) and temperature control (80–120°C) to minimize side reactions like hydrolysis of the triazine ring .
Q. How can researchers characterize the purity and structural integrity of this compound?
Combine analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).
- NMR (¹H/¹³C) to confirm substitution patterns, focusing on chemical shifts for morpholino (δ ~3.7 ppm for CH₂) and fluorophenyl (δ ~7.2–7.5 ppm) groups.
- Mass spectrometry (ESI-MS) to verify molecular weight (C₂₁H₂₀F N₆O · HCl = 436.9 g/mol) .
Q. What solvent systems are suitable for solubility and formulation in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Use DMSO for stock solutions (≤10 mM) and dilute into PBS or cell culture media with ≤0.1% Tween-80 to prevent precipitation. For in vivo studies, consider PEG-400/water (1:1) or cyclodextrin-based formulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to modulate target binding.
- Morpholino substitution : Test alternative heterocycles (e.g., piperazine or thiomorpholine) to alter pharmacokinetic properties.
- Diamine linker : Evaluate methyl or ethyl spacers between triazine and phenyl groups to probe steric effects. Validate changes via enzyme inhibition assays (IC₅₀) and cytotoxicity profiling .
Q. How should researchers address contradictions in reported biological activity data?
Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions.
- Standardize protocols : Use consistent ATP concentrations (e.g., 10 µM) and enzyme sources (recombinant vs. cell lysates).
- Control for off-target effects : Include counter-screens against related kinases (e.g., EGFR, VEGFR).
- Validate in multiple models : Compare results across cell lines (e.g., HEK293 vs. HeLa) and animal models .
Q. What computational approaches support the design of derivatives with enhanced target selectivity?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds between morpholino oxygen and conserved residues (e.g., Lys123 in PI3Kγ).
- MD simulations : Assess binding stability over 100 ns trajectories with AMBER or GROMACS.
- QSAR models : Train on datasets with ≥50 analogs using descriptors like logP, polar surface area, and H-bond donors .
Q. What strategies mitigate toxicity in preclinical development?
- Metabolic profiling : Identify major metabolites via liver microsome assays (human/rodent). Monitor for reactive intermediates (e.g., epoxides) using glutathione trapping.
- CYP inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions.
- Cardiotoxicity assays : Employ hERG channel inhibition models (IC₅₀ > 10 µM preferred) .
Q. How can reaction scalability be optimized for gram-scale synthesis?
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., ring closure) to improve heat dissipation.
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) for high-purity batches .
Q. What experimental designs validate stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
